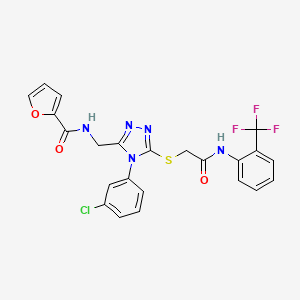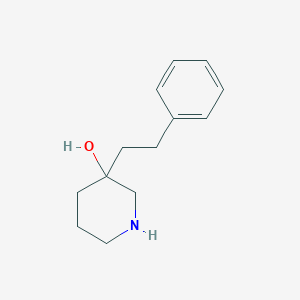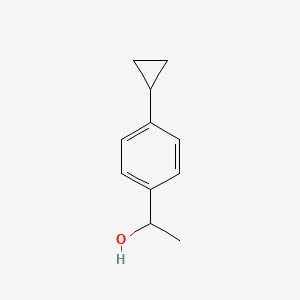![molecular formula C13H15NO5 B2548893 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid CAS No. 24246-96-6](/img/structure/B2548893.png)
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid, also known as MOPEP, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). MOPEP has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory disorders.
Wirkmechanismus
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid selectively inhibits the activity of COX-2, which is the inducible form of the enzyme that is upregulated in response to inflammation.
Biochemical and physiological effects:
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid has been shown to reduce the production of reactive oxygen species and to enhance the activity of antioxidant enzymes, suggesting that it may have potential applications in the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid has several advantages as a research tool, including its potent anti-inflammatory and analgesic effects, its selectivity for COX-2 inhibition, and its low toxicity. However, 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid also has some limitations, including its relatively low solubility in aqueous solutions and its instability under acidic conditions.
Zukünftige Richtungen
There are several potential future directions for research on 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its potential applications in the treatment of various inflammatory and oxidative stress-related disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid and to identify potential drug targets for the development of more effective therapies.
Synthesemethoden
The synthesis of 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid involves the reaction of 4-methoxybenzoyl chloride with glycine ethyl ester, followed by the reaction of the resulting intermediate with ethyl acetoacetate. The final product is obtained by hydrolysis of the ethyl ester group with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid has been extensively studied for its potential therapeutic applications in various inflammatory disorders, including arthritis, colitis, and cancer. In vitro and in vivo studies have shown that 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid exhibits potent anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Eigenschaften
IUPAC Name |
4-[[2-(4-methoxyphenyl)-2-oxoethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-19-10-4-2-9(3-5-10)11(15)8-14-12(16)6-7-13(17)18/h2-5H,6-8H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFYIZQYOKVTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2548812.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2548813.png)


![6-Isopropyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2548817.png)


![2-[5-[3-Chloro-4-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2548820.png)

![(5-Fluoropyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2548826.png)
![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)

![N-(benzo[d]thiazol-5-yl)-2-phenylacetamide](/img/structure/B2548832.png)
